Sulfurous acid

描述

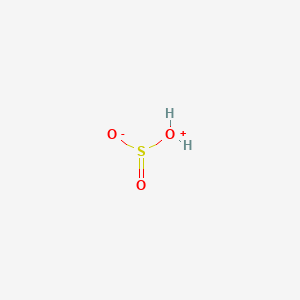

Structure

3D Structure

属性

IUPAC Name |

sulfurous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNNMFCWUKXFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3S, H2SO3 | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sulfurous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfurous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042435 | |

| Record name | Sulfurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfurous acid appears as a colorless liquid with a pungent burning sulfur odor. Corrosive to metals and tissue., Liquid, Clear colorless liquid with a suffocating odor of sulfur dioxide; [Merck Index], Solid | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

558.5 mg/mL | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7782-99-2, 14265-45-3 | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphurous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1P7893F4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Sulfurous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfurous acid (H₂SO₃) is a weak, diprotic inorganic acid that has long been a subject of interest and challenge in inorganic chemistry.[1][2] Formed from the dissolution of sulfur dioxide (SO₂) in water, it exists as an intermediate species in the formation of acid rain.[3][4] Unlike its more stable counterpart, sulfuric acid (H₂SO₄), pure this compound has not been isolated due to its inherent instability; it readily decomposes back into sulfur dioxide and water.[1][5] Consequently, this compound is primarily encountered and studied as an aqueous solution of SO₂.[4][6] In these solutions, a complex equilibrium exists between molecularly dissolved SO₂, water, and a small amount of undissociated H₂SO₃, along with its conjugate bases, the bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻) ions.[1]

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, tailored for professionals in research and development. It details the experimental protocols for its preparation and analysis, summarizes key quantitative data, and illustrates the fundamental chemical pathways involved.

Physicochemical Properties and Stability

This compound in its aqueous form is a colorless to pale yellow liquid with a characteristic pungent odor of sulfur dioxide.[1][5] It is corrosive to metals and biological tissues.[3][5] The pure anhydrous form is unstable and has not been isolated, meaning properties like boiling and melting points are not defined for the pure substance.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value / Description | Source(s) |

| Molecular Formula | H₂SO₃ | [5] |

| Molecular Weight | 82.08 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid in aqueous solution. | [1] |

| Odor | Pungent, burning sulfur odor. | [1][5] |

| Density (10% aq. soln.) | Approx. 1.04 g/cm³ at 20°C. | [1] |

| Solubility | Miscible with water. | [1][4] |

| Acidity | Weak diprotic acid. | [1][3] |

Acid Dissociation

This compound is a weak diprotic acid that dissociates in two steps in aqueous solution. The equilibrium is dominated by dissolved SO₂ and the bisulfite ion.[1][6]

Table 2: Acid Dissociation Constants for this compound at 25°C

| Equilibrium | pKₐ | Kₐ | Source(s) |

| H₂SO₃ ⇌ H⁺ + HSO₃⁻ | 1.89 | 1.3 × 10⁻² | [1] |

| HSO₃⁻ ⇌ H⁺ + SO₃²⁻ | 7.21 | 6.2 × 10⁻⁸ | [1] |

Stability and Decomposition

The characterization and isolation of this compound remain a significant challenge due to its thermodynamic instability.[2] In aqueous solutions, it gradually decomposes to water and sulfur dioxide gas.[7] Theoretical studies have shown that water acts as an efficient catalyst for this dissociation, significantly reducing the reaction barrier.[2][8]

Table 3: Kinetic Stability of this compound Monomer

| Condition | Half-life (H₂SO₃) | Half-life (D₂SO₃) | Source(s) |

| 77 K (-196 °C) | 15 x 10⁹ years | 7.9 x 10²⁶ years | [2][8] |

| Room Temperature | ~24 hours | ~90 years | [2][8] |

The significant kinetic isotope effect observed upon deuteration suggests that deuterated this compound has a much longer half-life, which may be encouraging for future synthesis and characterization efforts under specific laboratory conditions.[2]

Synthesis and Chemical Equilibria

The synthesis of this compound is fundamentally the dissolution of sulfur dioxide gas in water.[4][9] The process establishes a series of equilibria involving hydrated SO₂, the undissociated acid, and its corresponding anions.

The decomposition of this compound is a critical aspect of its chemistry, reversing the formation process.

Experimental Protocols

Synthesis of Aqueous this compound

This protocol describes the laboratory-scale preparation of a this compound solution by dissolving sulfur dioxide gas in deionized water.

Safety Precautions: Sulfur dioxide is a toxic and corrosive gas.[3] This procedure must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times.

Materials and Equipment:

-

Sulfur dioxide gas cylinder with a regulator

-

Gas dispersion tube (fritted bubbler)

-

Flow meter

-

Beaker or flask containing a known volume of cold, deionized water

-

Ice bath

-

Tubing (Teflon or other SO₂-resistant material)

-

Scrubber flask containing sodium hydroxide (B78521) (NaOH) solution for exhaust gas

Procedure:

-

Setup: Assemble the gas delivery system in a fume hood. Connect the SO₂ cylinder to the gas dispersion tube via the regulator, flow meter, and tubing. Place the outlet of the reaction flask into a scrubber containing NaOH solution to neutralize unreacted SO₂.

-

Preparation: Place a known volume of chilled deionized water into the reaction flask and place the flask in an ice bath. The solubility of SO₂ is higher at lower temperatures.

-

Dissolution: Submerge the tip of the gas dispersion tube into the water. Slowly open the valve on the SO₂ cylinder and adjust the regulator to achieve a slow, steady flow of gas bubbles.

-

Reaction: Continue bubbling SO₂ through the water for a predetermined amount of time to achieve the desired concentration. The concentration can be estimated by the change in mass of the solution or determined later by titration.

-

Completion: Once the desired amount of SO₂ has been dissolved, stop the gas flow.

-

Storage: Immediately transfer the this compound solution to a tightly sealed, dark glass bottle and store it in a refrigerator to minimize decomposition. The solution should be used shortly after preparation.

Characterization Methods

This method determines the total concentration of acidic species (H₂SO₃ and HSO₃⁻) in the solution.

Protocol:

-

Pipette a precise volume (e.g., 10.00 mL) of the prepared this compound solution into an Erlenmeyer flask.

-

Dilute the sample with approximately 50 mL of deionized water.

-

Add 2-3 drops of a suitable indicator (e.g., phenolphthalein).

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) until the endpoint is reached (a persistent faint pink color for phenolphthalein).

-

Record the volume of titrant used.

-

Calculate the total acidity using the formula: M₁V₁ = M₂V₂, where M₁ and V₁ are the molarity and volume of the acid, and M₂ and V₂ are the molarity and volume of the base. Note that the reaction involves two acidic protons.

While challenging due to the equilibrium dynamics, spectroscopic methods can provide insight into the species present in solution.

-

Raman Spectroscopy: Raman spectra of aqueous SO₂ solutions primarily show signals corresponding to the SO₂ molecule and the bisulfite ion (HSO₃⁻).[6] The absence of a distinct H₂SO₃ signal highlights its low concentration at equilibrium.

-

FTIR Spectroscopy: Fourier-transform infrared spectroscopy has been employed to study systems involving hydrated sulfur dioxide (SO₂·H₂O), which is the precursor to this compound.[10] It is particularly useful for studying interactions in aerosol phases or with other atmospheric molecules like ammonia.[10]

-

UV-Vis Spectrophotometry: This technique can be used for the quantitative determination of dissolved sulfur dioxide.[11] SO₂ dissolved in acidic solutions exhibits a specific ultraviolet absorption band with a maximum around 275-280 nm.[11] By creating a calibration curve with known standards, the concentration of SO₂ in the prepared solution can be determined, which directly relates to the concentration of this compound.

Applications and Relevance

Despite its instability, this compound and its salts (sulfites and bisulfites) have several applications:

-

Reducing Agents: They are effective reducing agents in various chemical processes.[4]

-

Disinfectants: Aqueous solutions of SO₂ are used as disinfectants.[6]

-

Pulp and Paper Industry: The sulfite process uses bisulfite salts to break down lignin (B12514952) in wood pulp.[1]

-

Food Preservation: Sulfur dioxide is used as a preservative in winemaking and other food products to prevent oxidation and microbial growth.[1]

For drug development professionals, understanding the chemistry of sulfur-containing species is crucial, as sulfur is a key element in many pharmaceutical compounds. The reactivity and redox properties of systems like this compound can inform stability studies, degradation pathways, and the synthesis of sulfur-based functional groups.

Conclusion

This compound remains a chemically intriguing molecule, primarily existing in a dynamic equilibrium in aqueous solutions of sulfur dioxide. Its synthesis is straightforward, involving the dissolution of SO₂ in water, but its inherent instability makes characterization challenging. This guide has provided detailed protocols for its preparation and analysis via titrimetric and spectroscopic methods, summarized its key physicochemical properties, and illustrated the core chemical pathways. A thorough understanding of the synthesis and characterization of this compound is essential for researchers and scientists working in inorganic chemistry, atmospheric science, and various industrial applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. About the stability of this compound (H2SO3) and its dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. This compound Formula: Structure, Properties, Uses, Reactions [pw.live]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. chegg.com [chegg.com]

- 8. researchgate.net [researchgate.net]

- 9. Preparation and properties of sulphurous acid | PHYWE [phywe.com]

- 10. Characterization of this compound, sulfite, and bisulfite aerosol systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

Spectroscopic Analysis of Sulfurous Acid: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sulfurous acid (H₂SO₃) is a historically significant yet notoriously elusive molecule. While it is readily formed by the dissolution of sulfur dioxide (SO₂) in water, it exists in a complex equilibrium with its constituent reactants and ionic species, making its direct spectroscopic characterization in the aqueous phase a formidable challenge. For decades, the consensus in the scientific community has been that H₂SO₃ cannot be isolated in a pure form due to its inherent instability.[1][2][3] This guide provides a comprehensive overview of the spectroscopic techniques employed to study aqueous solutions of sulfur dioxide, which are often referred to as this compound. It details the challenges in detecting molecular H₂SO₃ and focuses on the spectroscopic signatures of the predominant species in solution: hydrated sulfur dioxide (SO₂·nH₂O), bisulfite (HSO₃⁻), and sulfite (B76179) (SO₃²⁻) ions. Furthermore, this document presents theoretical predictions for the vibrational spectra of the H₂SO₃ molecule and outlines the experimental protocols necessary for conducting such analyses. Recent groundbreaking studies have successfully detected H₂SO₃ in the gas phase, renewing interest in its fundamental properties.[2][3][4]

The Challenge of Detecting this compound

The primary obstacle in the spectroscopic analysis of this compound is its transient nature in aqueous solution. The equilibrium between dissolved sulfur dioxide and water lies heavily in favor of the reactants.[1] Consequently, any attempt to concentrate a solution of this compound merely shifts the equilibrium back, leading to the evolution of SO₂ gas and water.[5]

Raman and infrared spectroscopic studies of aqueous SO₂ solutions predominantly show signals corresponding to dissolved SO₂ and the bisulfite ion (HSO₃⁻).[5][6] The concentration of molecular H₂SO₃ is generally too low for direct detection by conventional spectroscopic methods. While some studies have presented tentative infrared evidence for isomers of the bisulfite ion, direct observation of H₂SO₃ in solution remains unconfirmed.[7]

Recent advancements have enabled the detection of this compound in the gas phase, where it exhibits greater stability.[2][3][4] These studies provide valuable data on the fundamental vibrational modes of the isolated molecule, which can aid in the search for its fleeting existence in the condensed phase.

Spectroscopic Signatures of Species in Aqueous SO₂ Solutions

The spectroscopic analysis of what is colloquially termed "this compound" is, in practice, the study of the equilibrium mixture formed when sulfur dioxide dissolves in water. The key species present are hydrated sulfur dioxide, bisulfite ions, and sulfite ions.

Raman Spectroscopy

Raman spectroscopy is a powerful tool for probing the vibrational modes of sulfur-containing species in aqueous solutions. The Raman spectrum of an aqueous SO₂ solution is characterized by distinct peaks corresponding to the different species in equilibrium.

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Notes |

| SO₂(aq) | Symmetric S=O stretch (ν₁) | ~1150 | A very intense peak, often used for the quantification of dissolved SO₂.[8][9] |

| O=S=O bending (ν₂) | ~525 | ||

| Asymmetric S=O stretch (ν₃) | ~1341 | This mode is often weak in Raman spectra.[10] | |

| HSO₃⁻ (aq) | S-O stretch | ~1030 | The position can vary with concentration and pH. |

| O-S-O bend | ~630 | ||

| S-OH stretch | ~850-900 | ||

| SO₃²⁻ (aq) | Symmetric S-O stretch (ν₁) | ~967 | A strong, sharp peak characteristic of the sulfite ion. |

| Asymmetric S-O stretch (ν₃) | ~933 | ||

| O-S-O bending (ν₂, ν₄) | ~620, ~469 | ||

| H₂SO₃ (theory) | S=O stretch | ~1260 | Theoretical predictions for the gas-phase molecule.[6][11] |

| S-(OH)₂ symmetric stretch | ~900 | ||

| S-(OH)₂ asymmetric stretch | ~750 |

Infrared Spectroscopy

Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance (ATR)-IR, is also employed to study aqueous sulfur dioxide solutions. Water is a strong absorber in the mid-infrared region, which can complicate the analysis. However, distinct vibrational bands for the sulfur species can be identified.

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Notes |

| SO₂(aq) | Asymmetric S=O stretch (ν₃) | ~1332 | A strong absorption band. |

| Symmetric S=O stretch (ν₁) | ~1145 | Weaker than the asymmetric stretch in the IR spectrum. | |

| HSO₃⁻ (aq) | S-O stretch | ~1047-1063 | A broad absorption region is often observed due to multiple species and hydrogen bonding.[12] |

| OH stretch | ~3400 | First infrared evidence for the bisulfite ion was through the detection of its OH stretching vibration.[7] | |

| SO₃²⁻ (aq) | Asymmetric S-O stretch (ν₃) | ~960 | A strong absorption band. |

| H₂SO₃ (theory) | S=O stretch | ~1260-1280 | Predicted to be an intense peak, providing a potential target for experimental identification.[6][11] |

| O-H stretch | ~3600 |

Experimental Protocols

Preparation of Aqueous Sulfur Dioxide Solutions

Materials:

-

Sulfur dioxide gas (lecture bottle)

-

Deionized, degassed water

-

Gas dispersion tube

-

Flow meter

-

Sealed reaction vessel

Procedure:

-

Fill a sealed reaction vessel with a known volume of deionized, degassed water.

-

Purge the headspace of the vessel with an inert gas (e.g., nitrogen or argon) to remove oxygen.

-

Bubble sulfur dioxide gas through the water at a controlled flow rate using a gas dispersion tube.

-

Monitor the concentration of dissolved SO₂ using a suitable analytical technique (e.g., titration) or by spectroscopic means (Raman or UV-Vis).

-

The pH of the resulting solution should be acidic. Adjustments to pH with a non-interfering acid or base can be used to shift the equilibrium between SO₂(aq), HSO₃⁻, and SO₃²⁻.

Raman Spectroscopy Protocol

Instrumentation:

-

Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

-

Fiber-optic probe or a cuvette holder.

-

Charge-coupled device (CCD) detector.

Procedure:

-

Transfer an aliquot of the aqueous SO₂ solution to a quartz cuvette or use an immersion probe.

-

Acquire Raman spectra using an appropriate laser power and acquisition time to achieve a good signal-to-noise ratio.

-

Record the spectra over a range that covers the characteristic vibrational modes of the sulfur species (typically 400-1400 cm⁻¹).

-

Process the spectra by subtracting the background spectrum of water and performing baseline correction.

-

Identify and integrate the peaks corresponding to SO₂(aq), HSO₃⁻, and SO₃²⁻ to determine their relative concentrations.

Infrared (ATR-IR) Spectroscopy Protocol

Instrumentation:

-

FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).

Procedure:

-

Obtain a background spectrum of the clean, dry ATR crystal.

-

Apply a small volume of the aqueous SO₂ solution onto the ATR crystal.

-

Record the infrared spectrum over the mid-infrared range (typically 4000-600 cm⁻¹).

-

Subtract the spectrum of water to isolate the absorption bands of the dissolved sulfur species.

-

Identify the characteristic absorption bands of SO₂(aq), HSO₃⁻, and SO₃²⁻.

Visualizing the SO₂(aq) Equilibrium

The chemical species present in an aqueous solution of sulfur dioxide are governed by a series of equilibria. The following diagram illustrates these relationships.

Caption: Equilibrium of sulfur dioxide species in aqueous solution.

Conclusion

The spectroscopic analysis of this compound is a nuanced field that requires a deep understanding of the underlying chemical equilibria. While the direct spectroscopic detection of molecular H₂SO₃ in aqueous solution remains an open challenge, techniques such as Raman and infrared spectroscopy provide invaluable insights into the behavior of the SO₂(aq) system. By characterizing the spectroscopic signatures of dissolved sulfur dioxide, bisulfite, and sulfite ions, researchers can effectively monitor and quantify these species in a variety of scientific and industrial applications. The recent gas-phase detection of H₂SO₃, coupled with ongoing theoretical studies, offers promising avenues for future research aimed at finally observing this elusive molecule in the condensed phase.

References

- 1. This compound: Structure, Properties & Uses Explained [vedantu.com]

- 2. This compound H2SO3 - and it does exist | EurekAlert! [eurekalert.org]

- 3. This compound H2SO3 - and it does exist - World's first proof under atmospheric conditions calls textbook opinion into question [chemeurope.com]

- 4. This compound H2SO3 - and it does exist. [nachrichten.idw-online.de]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Infrared spectroscopy of SO2 aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. onesearch.sunyempire.edu [onesearch.sunyempire.edu]

- 10. researchgate.net [researchgate.net]

- 11. anl.gov [anl.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic Properties of Aqueous Sulfurous Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aqueous solutions of sulfur dioxide, commonly referred to as aqueous sulfurous acid, represent a complex equilibrium system of significant interest in various fields, including atmospheric chemistry, industrial processes, and pharmaceutical sciences. While the molecular species H₂SO₃ is a minor component in these solutions, the overall thermodynamic properties are governed by the interplay between dissolved sulfur dioxide (SO₂(aq)), bisulfite (HSO₃⁻), and sulfite (B76179) (SO₃²⁻) ions. This technical guide provides a comprehensive overview of the core thermodynamic properties of this system, detailed experimental protocols for their determination, and a visual representation of the equilibria involved.

Thermodynamic Data of Aqueous this compound Species

The thermodynamic properties of the key species in aqueous sulfur dioxide solutions at 298.15 K (25 °C) and 1 bar are summarized below. These values are crucial for modeling the behavior of this system under various conditions.[1][2]

Dissociation Constants

The stepwise dissociation of aqueous sulfur dioxide is characterized by two equilibrium constants, Kₐ₁ and Kₐ₂.

Table 1: Dissociation Constants of Aqueous this compound at 25°C

| Equilibrium | Kₐ | pKₐ |

| SO₂(aq) + H₂O(l) ⇌ H⁺(aq) + HSO₃⁻(aq) | 1.7 x 10⁻² | 1.91 |

| HSO₃⁻(aq) ⇌ H⁺(aq) + SO₃²⁻(aq) | 6.4 x 10⁻⁸ | 7.18 |

Standard Molar Thermodynamic Properties

The standard molar enthalpy of formation (ΔfH°), standard molar Gibbs free energy of formation (ΔfG°), standard molar entropy (S°), and standard molar heat capacity (Cp°) for the involved species are presented in Table 2.

Table 2: Standard Molar Thermodynamic Properties of Aqueous this compound Species at 298.15 K [1][3]

| Species | ΔfH° (kJ/mol) | ΔfG° (kJ/mol) | S° (J/mol·K) | Cp° (J/mol·K) |

| SO₂(aq) | -322.82 | - | - | 195 |

| HSO₃⁻(aq) | -626.22 | -527.81 | 139.7 | -2 |

| SO₃²⁻(aq) | - | - | -15.40 | - |

Experimental Protocols

The determination of the thermodynamic properties of aqueous this compound relies on a variety of precise experimental techniques.

Determination of Dissociation Constants (pKₐ) by Potentiometric Titration

Potentiometric titration is a standard method for determining the pKₐ values of weak acids.

Objective: To determine the acid dissociation constants of aqueous this compound by monitoring the pH of the solution as a function of the volume of a strong base added.

Materials:

-

This compound solution (freshly prepared by bubbling SO₂ gas through deionized water) of known approximate concentration.

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M).

-

Calibrated pH meter with a glass electrode.

-

Burette, beaker, and magnetic stirrer.

Procedure:

-

Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

-

Sample Preparation: Place a known volume of the this compound solution into a beaker.

-

Titration: Begin titrating with the standardized NaOH solution, adding small increments of the titrant.

-

Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.

-

Equivalence Points: Continue the titration past the two equivalence points, which will be indicated by sharp changes in pH.

-

Data Analysis: Plot the pH versus the volume of NaOH added. The pKₐ₁ is the pH at the half-volume of the first equivalence point, and the pKₐ₂ is the pH at the half-volume between the first and second equivalence points.

Determination of Enthalpy of Solution by Calorimetry

Calorimetry is used to measure the heat changes associated with chemical reactions, including the dissolution of a gas in a liquid.

Objective: To determine the enthalpy of solution of sulfur dioxide in water.

Materials:

-

A reaction calorimeter (e.g., a coffee-cup calorimeter for basic measurements or a more sophisticated isothermal titration calorimeter for higher accuracy).

-

A known volume of deionized water.

-

A source of pure sulfur dioxide gas.

-

A sensitive thermometer or temperature probe.

Procedure:

-

Initial Temperature: Place a known mass of water in the calorimeter and allow it to reach thermal equilibrium. Record the initial temperature.

-

Gas Introduction: Bubble a known mass of sulfur dioxide gas into the water.

-

Temperature Monitoring: Record the temperature of the solution at regular intervals until a maximum temperature is reached and the temperature starts to decrease.

-

Final Temperature: Extrapolate the cooling curve back to the time of mixing to determine the final temperature.

-

Calculation: The heat absorbed by the solution (q_solution) is calculated using the formula: q_solution = m_solution * c_solution * ΔT where m_solution is the total mass of the solution, c_solution is the specific heat capacity of the solution (often approximated as that of water), and ΔT is the change in temperature. The enthalpy of solution (ΔH_soln) is then calculated per mole of SO₂ dissolved.

Visualization of Equilibria

The equilibria of dissolved sulfur dioxide in water can be represented as a signaling pathway, illustrating the stepwise dissociation.

Caption: Equilibria of aqueous this compound.

This guide provides a foundational understanding of the thermodynamic properties of aqueous this compound. For more detailed information and data at different temperatures and pressures, consulting the primary literature is recommended.

References

"sulfurous acid dissociation constant determination"

An In-depth Technical Guide to the Determination of Sulfurous Acid Dissociation Constants

This guide provides a comprehensive overview of the theoretical background and practical methodologies for determining the acid dissociation constants (Ka) of this compound (H₂SO₃). It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of these principles for applications such as formulation, stability testing, and analytical method development.

Introduction to this compound Dissociation

This compound is a weak, diprotic acid that exists in aqueous solution as an equilibrium with dissolved sulfur dioxide (SO₂). It dissociates in two distinct steps, each characterized by its own acid dissociation constant, Ka₁ and Ka₂.[1] These constants are crucial for understanding the pH-dependent distribution of the different sulfur(IV) species in solution: this compound (H₂SO₃), bisulfite (HSO₃⁻), and sulfite (B76179) (SO₃²⁻).

The first dissociation step involves the loss of a proton from this compound to form the bisulfite ion:

H₂SO₃(aq) ⇌ H⁺(aq) + HSO₃⁻(aq)

The second dissociation involves the deprotonation of the bisulfite ion to yield the sulfite ion:

HSO₃⁻(aq) ⇌ H⁺(aq) + SO₃²⁻(aq)

The equilibrium for these reactions is fundamental to the chemistry of sulfites in various systems, from industrial processes to biological environments.

Dissociation Equilibrium of this compound

The following diagram illustrates the two-step dissociation of this compound.

Caption: Stepwise dissociation of this compound.

Quantitative Data for this compound Dissociation Constants

The dissociation constants of this compound have been determined by various methods, and the reported values can vary with temperature and the ionic strength of the solution. Below is a summary of representative values found in the literature.

| Parameter | Value | pKa | Temperature (°C) | Ionic Strength (M) | Reference |

| Ka₁ | 1.54 x 10⁻² | 1.81 | 25 | Not Specified | [2] |

| 1.7 x 10⁻² | 1.77 | 25 | Not Specified | [3][4][5] | |

| - | 1.89 | 25 | Not Specified | [6] | |

| - | 1.9 | 25 | Not Specified | [7] | |

| - | 1.91 | 25 | Not Specified | [8] | |

| Ka₂ | 6.4 x 10⁻⁸ | 7.19 | 25 | Not Specified | [4][5] |

| - | 7.0 | 25 | Not Specified | [7] | |

| - | 7.18 | 25 | Not Specified | [8] | |

| - | 7.21 | 25 | Not Specified | [6] |

Experimental Protocols for Dissociation Constant Determination

Several analytical techniques can be employed to determine the dissociation constants of this compound. The most common methods are potentiometric titration, spectrophotometry, and conductometry.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[9] It involves monitoring the pH of a solution as a titrant of known concentration is added. For a diprotic acid like this compound, the titration curve will exhibit two equivalence points, from which Ka₁ and Ka₂ can be determined.

Caption: Workflow for pKa determination by potentiometric titration.

Due to the instability of this compound, it is more practical to start with a solution of sodium sulfite and titrate with a strong acid, such as hydrochloric acid (HCl).

-

Preparation of Solutions:

-

Sodium Sulfite Solution (approx. 0.1 M): Accurately weigh a known mass of anhydrous sodium sulfite (Na₂SO₃) and dissolve it in a known volume of deionized, deoxygenated water. It is advisable to purge the water with nitrogen gas to minimize oxidation of the sulfite.

-

Standardized Hydrochloric Acid (0.1 M): Prepare a 0.1 M HCl solution and standardize it against a primary standard, such as sodium carbonate.

-

Ionic Strength Adjuster (e.g., 1 M KCl): To maintain a constant ionic strength throughout the titration, a concentrated solution of a non-interfering salt is used.

-

-

Instrumentation Setup:

-

Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

Set up a titration vessel with a magnetic stirrer, the calibrated pH electrode, and a burette containing the standardized HCl.

-

-

Titration Procedure:

-

Pipette a known volume (e.g., 50.00 mL) of the sodium sulfite solution into the titration vessel.

-

Add a small volume of the ionic strength adjuster to the sulfite solution.

-

Begin stirring the solution at a moderate, constant rate.

-

Record the initial pH of the solution.

-

Add the HCl titrant in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and then record the pH and the total volume of titrant added.

-

As the pH begins to change more rapidly, decrease the increment size to obtain more data points around the equivalence points.

-

Continue the titration until the pH has dropped significantly below the second expected pKa.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of HCl added to obtain the titration curve.

-

Determine the two equivalence points (V_eq1 and V_eq2) from the points of maximum slope on the titration curve. This can be done more accurately by plotting the first or second derivative of the curve.

-

At the half-equivalence points (V_eq2 / 2 and (V_eq1 + V_eq2) / 2), the pH is approximately equal to the pKa values. Specifically, pH at V_eq2 / 2 ≈ pKa₂ and pH at (V_eq1 + V_eq2) / 2 ≈ pKa₁.

-

Calculate the precise pKa values using the Henderson-Hasselbalch equation at several points along the buffer regions of the titration curve and average the results.

-

Spectrophotometry

Spectrophotometry can be used to determine pKa values by measuring the change in absorbance of a solution at a specific wavelength as a function of pH.[9] The different species of this compound (H₂SO₃, HSO₃⁻, and SO₃²⁻) have different UV absorbance spectra. By monitoring the absorbance at a wavelength where the different species have significantly different molar absorptivities, the pKa values can be determined.

Caption: Workflow for pKa determination by spectrophotometry.

-

Preparation of Solutions:

-

Sulfite Stock Solution (e.g., 0.01 M): Prepare a stock solution of sodium sulfite in deionized, deoxygenated water.

-

Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the range of the expected pKa values (e.g., from pH 1 to 9). The ionic strength of these buffers should be kept constant.

-

-

Wavelength Selection:

-

Record the UV absorbance spectra of the sulfite solution at a very low pH (where H₂SO₃ is the dominant species) and a very high pH (where SO₃²⁻ is dominant).

-

Choose a wavelength for analysis where there is a significant difference in absorbance between the protonated and deprotonated species.

-

-

Measurement Procedure:

-

For each buffer solution, add a small, constant volume of the sulfite stock solution to a known total volume to achieve the desired final concentration.

-

Measure the absorbance of each solution at the selected wavelength. Use the corresponding buffer solution without sulfite as a blank.

-

Also, measure the absorbance of the sulfite solution in a strongly acidic solution (A_acid) and a strongly basic solution (A_base) to obtain the absorbance of the fully protonated and deprotonated species, respectively.

-

-

Data Analysis:

-

Plot the measured absorbance against the pH of the buffer solutions. This should yield a sigmoidal curve.

-

The pKa values correspond to the pH at the inflection points of the curve.

-

Alternatively, the pKa can be calculated using the following equation: pKa = pH - log[(A - A_acid) / (A_base - A)] where A is the absorbance at a given pH. A plot of log[(A - A_acid) / (A_base - A)] versus pH should yield a straight line with a slope of 1, and the x-intercept will be the pKa. For a diprotic acid, this analysis will be performed in two stages for the two pKa values.

-

Conductometry

Conductometry involves measuring the electrical conductivity of a solution. The conductivity depends on the concentration and mobility of the ions present. During the titration of a weak acid, the conductivity changes as the concentration of different ionic species varies. This change in conductivity can be used to determine the dissociation constant.

Caption: Workflow for Ka determination by conductometry.

-

Preparation of Solutions:

-

Prepare a stock solution of this compound by bubbling SO₂ gas through deionized water or by dissolving a known amount of sodium bisulfite in water. The exact concentration can be determined by titration.

-

Prepare a series of dilutions of the stock solution with known concentrations.

-

-

Instrumentation Setup:

-

Calibrate the conductometer using a standard potassium chloride (KCl) solution of known conductivity.

-

Ensure the conductivity cell is clean and rinsed with deionized water and then with the sample solution before each measurement.

-

-

Measurement Procedure:

-

Measure the conductivity of each of the diluted this compound solutions.

-

Measure the conductivity of the deionized water used for dilutions to correct for its contribution.

-

-

Data Analysis:

-

Calculate the molar conductivity (Λ) for each concentration.

-

According to Ostwald's dilution law for a weak electrolyte, the dissociation constant Ka can be related to the molar conductivity.

-

A plot based on the Kohlrausch's law of independent migration of ions and the principles of weak electrolyte dissociation can be used to determine the limiting molar conductivity and subsequently the dissociation constant. For a diprotic acid, the analysis is more complex and requires fitting the data to a model that accounts for both dissociation equilibria.

-

Conclusion

The determination of the dissociation constants of this compound is essential for controlling and understanding systems where sulfites are present. Potentiometric titration, spectrophotometry, and conductometry are all viable methods for this purpose. The choice of method will depend on the available instrumentation, the required accuracy, and the specific challenges of the sample matrix. Careful experimental design and data analysis are crucial for obtaining reliable pKa values for this important diprotic acid.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. global.oup.com [global.oup.com]

- 8. epa.gov [epa.gov]

- 9. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

Computational Modeling of Sulfurous Acid (H₂SO₃) Structure: An In-depth Technical Guide

Abstract: Sulfurous acid (H₂SO₃) is a notoriously elusive molecule, having evaded experimental isolation in its free state.[1][2] Consequently, computational modeling has become an indispensable tool for elucidating its intrinsic properties, including its structure, stability, and vibrational spectrum. This technical guide provides a comprehensive overview of the computational methodologies employed to study this compound and its isomers. We present a detailed analysis of the structural parameters and energetic landscapes of the key isomers, supported by quantitative data from high-level quantum chemical calculations. This document is intended for researchers, scientists, and professionals in drug development who are interested in the theoretical and computational aspects of small molecule chemistry.

Introduction: The Challenge of this compound

The transient nature of this compound poses a significant challenge to experimental characterization.[1] While its conjugate bases, bisulfite (HSO₃⁻) and sulfite (B76179) (SO₃²⁻), are common anions, the neutral acid readily dissociates into sulfur dioxide (SO₂) and water (H₂O).[3] Computational chemistry offers a powerful alternative for investigating the fundamental characteristics of this molecule. Through sophisticated ab initio and density functional theory (DFT) methods, it is possible to predict the geometries, relative energies, and spectroscopic signatures of this compound and its various isomers with high accuracy. These theoretical insights are crucial for understanding its potential role in atmospheric chemistry and other chemical systems.

Isomers of this compound

Computational studies have identified several isomers of H₂SO₃. The most stable and extensively studied are the cis and trans rotamers of this compound, where the hydroxyl groups are oriented on the same or opposite sides of the S=O bond, respectively. Another notable isomer is sulfonic acid, which is significantly higher in energy.[1][4]

dot

Computational Methodologies (Experimental Protocols)

The accurate computational modeling of this compound requires the use of high-level theoretical methods and appropriate basis sets. The sensitivity of sulfur-containing compounds to the choice of basis set necessitates careful consideration in the computational setup.[1]

3.1. Geometry Optimization:

The primary step in computational analysis is the geometry optimization of the molecule to find its minimum energy structure. This is an iterative process where the forces on each atom are calculated, and the atomic positions are adjusted until a stationary point on the potential energy surface is located.[5][6]

-

Method: Coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) is considered the "gold standard" for its high accuracy.[7] Density Functional Theory (DFT) with various functionals, such as B3LYP, is also widely used for its balance of accuracy and computational cost.

-

Basis Set: Pople-style basis sets, such as 6-311++G(d,p), and correlation-consistent basis sets, like aug-cc-pVTZ, are commonly employed. For sulfur, the inclusion of polarization and diffuse functions is critical for accurate results.

-

Procedure:

-

Define the initial molecular structure (e.g., from a chemical drawing program).

-

Select the desired level of theory (method and basis set).

-

Perform the geometry optimization calculation until the forces on the atoms and the energy change between steps are below a defined threshold.

-

Verify that the optimized structure corresponds to a true minimum by performing a vibrational frequency calculation. A true minimum will have no imaginary frequencies.

-

3.2. Vibrational Frequency Calculation:

Vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) spectrum of the molecule and to confirm the nature of the stationary point.[5][7]

-

Method: The same level of theory used for geometry optimization should be employed for consistency.

-

Procedure:

-

Use the optimized geometry as the input structure.

-

Perform a frequency calculation at the same level of theory.

-

The output will provide the harmonic vibrational frequencies and their corresponding IR intensities.

-

Anharmonic corrections, often calculated using second-order vibrational perturbation theory (VPT2), can be applied for more accurate comparison with experimental spectra.[4]

-

3.3. Relative Energy Calculation:

To determine the relative stability of different isomers, single-point energy calculations are performed on their optimized geometries.

-

Method: For high accuracy, it is recommended to use a more sophisticated method for the single-point energy calculation than what was used for the geometry optimization, for instance, CCSD(T) with a larger basis set.

-

Procedure:

-

Use the optimized geometries of the isomers.

-

Perform a single-point energy calculation for each isomer at the desired high level of theory.

-

The relative energies are then calculated by taking the difference in the total electronic energies. Zero-point vibrational energy (ZPVE) corrections from the frequency calculations are typically added to obtain enthalpies at 0 K (ΔH₀).

-

dot

Quantitative Data

The following tables summarize the calculated geometric parameters, relative energies, and vibrational frequencies for the cis and trans isomers of this compound from various computational methods.

Table 1: Geometric Parameters of this compound Isomers

| Parameter | Isomer | CCSD(T)-F12b/cc-pVTZ-F12b[8] | B3LYP/6-311++G(3df,3pd)[9] | MP2/6-311++G(3df,2p)[9] |

| Bond Lengths (Å) | ||||

| S=O | cis | 1.451 | 1.454 | 1.454 |

| trans | 1.439 | - | - | |

| S-O (hydroxyl) | cis | 1.612 | 1.624 | 1.625 |

| trans (syn) | 1.613 | - | - | |

| trans (anti) | 1.630 | - | - | |

| O-H | cis | 0.965 | - | - |

| trans | 0.966 | - | - | |

| Bond Angles (°) | ||||

| O=S-O | cis | 105.6 | - | - |

| trans (syn) | 107.6 | - | - | |

| trans (anti) | 102.4 | - | - | |

| O-S-O | cis | 100.6 | - | - |

| trans | 98.9 | - | - | |

| H-O-S | cis | 107.9 | - | - |

| trans | - | - | - |

Table 2: Relative Energies of this compound Isomers (kcal/mol)

| Species | ΔH₀ (CCSDT(Q)/CBS//CCSD(T)-F12b/cc-pVTZ-F12b)[1][4] | ΔG₂₉₈ (QCISD(T)//MP2/6-311++G(3df,2p))[9] |

| cis-Sulfurous Acid | 0.0 | 0.0 |

| trans-Sulfurous Acid | 1.1 | 1.1 |

| Torsional Transition State | 1.6 | - |

| Sulfonic Acid | 6.9 | - |

| Isomerization TS (to Sulfonic Acid) | 57.2 | - |

Table 3: Calculated Vibrational Frequencies (cm⁻¹) of this compound Isomers

| Vibrational Mode | cis-H₂SO₃ (VPT2+K)[1] | trans-H₂SO₃ (VPT2+K)[1] |

| S=O Stretch | ~1200 | ~1230 |

| S-O Stretch (sym) | ~850 | ~830 |

| S-O Stretch (asym) | ~750 | ~780 |

| O-H Stretch (sym) | ~3600 | ~3600 |

| O-H Stretch (asym) | ~3600 | ~3600 |

| O-S-O Bend | ~500 | ~520 |

| H-O-S Bend | ~1100 | ~1150 |

| Torsion | ~300 | ~280 |

Note: The vibrational frequencies in Table 3 are approximate values derived from the discussion in the source and are intended to highlight the key vibrational modes.

Conclusion

Computational modeling provides invaluable insights into the structure and properties of the elusive this compound molecule. High-level quantum chemical methods, such as CCSD(T) and DFT, coupled with appropriate basis sets, have enabled the accurate prediction of its geometric parameters, the relative stabilities of its isomers, and its vibrational spectra. The data presented in this guide underscore the importance of theoretical chemistry in complementing and guiding experimental investigations, particularly for transient and unstable species. The continued development of computational methodologies promises to further refine our understanding of this compound and its role in complex chemical environments.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. asc.ohio-state.edu [asc.ohio-state.edu]

- 5. researchgate.net [researchgate.net]

- 6. arxiv.org [arxiv.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. researchgate.net [researchgate.net]

- 9. 3.3.16. CCSDT — A Set of Coupled-Cluster Programs — Molcas Manual (version 25.10) [molcas.gitlab.io]

The Pivotal Role of Sulfurous Acid in Atmospheric Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the atmospheric chemistry of sulfurous acid (H₂SO₃), a transient yet crucial intermediate in the transformation of atmospheric sulfur compounds. Understanding the formation, reaction pathways, and ultimate fate of this compound is paramount for accurately modeling acid rain, aerosol formation, and the overall impact of sulfur emissions on climate and human health. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core chemical processes.

Formation of this compound in the Atmosphere

This compound is primarily formed in the atmosphere through the hydration of sulfur dioxide (SO₂). While traditionally considered to exist predominantly in the aqueous phase, recent studies have provided experimental evidence for its existence in the gas phase as well, primarily from the oxidation of dimethyl sulfide (B99878) (DMS).

Aqueous Phase Formation

The dissolution of gaseous SO₂ into atmospheric water droplets (clouds, fog, and aerosols) is a primary pathway for the formation of this compound. This process is governed by Henry's Law and subsequent aqueous-phase equilibria.

SO₂(g) ⇌ SO₂·H₂O(aq) SO₂·H₂O(aq) ⇌ H⁺(aq) + HSO₃⁻(aq) HSO₃⁻(aq) ⇌ H⁺(aq) + SO₃²⁻(aq)

The overall process can be summarized as:

SO₂(g) + H₂O(l) ⇌ H₂SO₃(aq)[1]

Gas Phase Formation

Recent experimental evidence has demonstrated the formation of this compound in the gas phase, challenging the long-held belief that it only exists in aqueous solutions.[2] A key pathway for gas-phase H₂SO₃ formation is the oxidation of dimethyl sulfide (DMS), a significant biogenic sulfur source, by hydroxyl radicals (OH).[2]

Atmospheric Reactions of this compound

Once formed, this compound and its corresponding sulfite (B76179) and bisulfite ions are highly reactive and undergo oxidation to form sulfuric acid (H₂SO₄), a major component of acid rain and a key precursor to secondary aerosol formation.

Aqueous Phase Oxidation

The oxidation of dissolved S(IV) species (SO₂·H₂O, HSO₃⁻, and SO₃²⁻) is a dominant pathway for sulfate (B86663) production in the atmosphere. Major oxidants include:

-

Ozone (O₃): The reaction with ozone is a significant contributor to sulfate formation in cloud and fog water.

-

Hydrogen Peroxide (H₂O₂): This is a highly efficient oxidant for S(IV) across a wide range of pH values.

-

Hydroxyl Radical (·OH): A highly reactive radical that contributes to S(IV) oxidation.

-

Oxygen (O₂) catalyzed by Transition Metal Ions (TMI): Metals such as iron (Fe³⁺) and manganese (Mn²⁺) can catalyze the oxidation of S(IV) by molecular oxygen.

Gas Phase Oxidation

The gas-phase reactions of this compound are less well-characterized but are an active area of research. Theoretical studies suggest that H₂SO₃ can be oxidized by atmospheric oxidants like ozone to form sulfuric acid.[3]

Quantitative Data

The following tables summarize key quantitative data related to the atmospheric chemistry of this compound.

Table 1: Henry's Law and Equilibrium Constants for SO₂ in Water

| Parameter | Value | Temperature (K) | Reference |

| Henry's Law Constant (KH) for SO₂ | 1.23 M atm⁻¹ | 298 | [4][5][6] |

| First Acid Dissociation Constant (Ka1) for H₂SO₃ | 1.5 x 10⁻² M | 298 | [1] |

| Second Acid Dissociation Constant (Ka2) for HSO₃⁻ | 6.4 x 10⁻⁸ M | 298 | [1] |

Table 2: Selected Aqueous Phase Reaction Rate Constants for S(IV) Oxidation

| Oxidant | S(IV) Species | Rate Constant | Conditions | Reference |

| O₃ | SO₂·H₂O | 2.4 x 10⁴ M⁻¹s⁻¹ | pH-dependent | Seinfeld & Pandis, 2016 |

| O₃ | HSO₃⁻ | 3.7 x 10⁵ M⁻¹s⁻¹ | pH-dependent | Seinfeld & Pandis, 2016 |

| O₃ | SO₃²⁻ | 1.5 x 10⁹ M⁻¹s⁻¹ | pH-dependent | Seinfeld & Pandis, 2016 |

| H₂O₂ | HSO₃⁻ | 7.4 x 10⁷ M⁻¹s⁻¹ | pH 4-6 | Seinfeld & Pandis, 2016 |

| O₂ (catalyzed by Fe³⁺) | SO₃²⁻ | 1.2 x 10³ M⁻¹s⁻¹ | pH < 3.5 | [7] |

| O₂ (catalyzed by Mn²⁺) | SO₃²⁻ | 3.2 x 10³ M⁻¹s⁻¹ | pH > 5 | [7] |

Table 3: Typical Atmospheric Concentrations of Key Sulfur Species

| Species | Typical Concentration Range | Location/Conditions | Reference |

| SO₂ | 0.1 - 10 ppb | Urban/Industrial | [2][8] |

| SO₂ | < 0.1 ppb | Remote/Nighttime | [8] |

| H₂SO₄ (aerosol) | 1 - 20 µg m⁻³ | Polluted regions | [9] |

| DMS | 10 - 500 ppt | Marine environments | Seinfeld & Pandis, 2016 |

Experimental Protocols

The study of this compound in the atmosphere relies on a combination of laboratory experiments, field measurements, and computational modeling.

Laboratory Studies: Flow Tube and Smog Chamber Experiments

Objective: To investigate the kinetics and mechanisms of gas-phase and heterogeneous reactions of this compound and its precursors under controlled atmospheric conditions.

Methodology: Flow Tube Reactor [10][11][12][13]

-

Reactor Setup: A cylindrical tube (typically glass or coated metal) through which a carrier gas (e.g., purified air or N₂) flows at a constant rate. The temperature and pressure within the tube are precisely controlled.

-

Reactant Introduction: Gaseous reactants (e.g., SO₂, an oxidant like O₃ or OH precursors, and water vapor) are introduced into the main flow at specific points along the tube.

-

Reaction Time: The reaction time is determined by the flow velocity and the distance between the reactant injection point and the detector.

-

Detection: A sensitive detection method, such as Chemical Ionization Mass Spectrometry (CIMS), is placed at the end of the flow tube to measure the concentrations of reactants and products.

-

Data Analysis: By varying the reaction time and initial reactant concentrations, the rate constant for the reaction can be determined.

Methodology: Smog Chamber [14][15][16]

-

Chamber Setup: A large, inert, and transparent chamber (often made of Teflon film) is filled with purified air. The chamber is equipped with a light source to simulate solar radiation.

-

Reactant Injection: Known concentrations of SO₂, NOx, volatile organic compounds (VOCs), and water vapor are injected into the chamber.

-

Reaction Initiation: Photolysis of precursors (e.g., HONO or O₃) initiates the formation of oxidants like the OH radical, triggering the oxidation of SO₂.

-

Monitoring: A suite of instruments continuously monitors the concentrations of gases (e.g., SO₂, O₃, NOx) and the size distribution and chemical composition of aerosol particles formed.

-

Data Analysis: The evolution of the chemical system over time provides insights into the complex interactions and reaction pathways leading to sulfate aerosol formation.

Field Measurements: Speciated Sulfur Analysis

Objective: To determine the concentrations of various sulfur species (SO₂, H₂SO₄, and organosulfur compounds) in the ambient atmosphere.

Methodology: Filter Pack and Ion Chromatography [17][18][19][20]

-

Sampling: Air is drawn through a series of filters. A Teflon filter at the inlet collects particulate matter, including sulfate aerosols. Downstream denuder tubes coated with a substance like sodium carbonate can be used to selectively remove acidic gases like SO₂.

-

Extraction: The collected particulate matter on the filter is extracted into a known volume of deionized water.

-

Analysis: The extract is analyzed using ion chromatography (IC). The sample is injected into a column that separates the different ions (e.g., SO₄²⁻, NO₃⁻, Cl⁻). A conductivity detector measures the concentration of each ion.

-

Quantification: The concentration of sulfate in the aerosol is determined by comparing the peak area from the sample to that of a known standard.

Methodology: Mass Spectrometry [20][21][22][23][24]

-

Sampling and Ionization: Ambient air is drawn directly into a mass spectrometer. Chemical ionization is often used, where a reagent ion (e.g., SF₆⁻) selectively reacts with and ionizes the target sulfur compounds.

-

Mass Analysis: The resulting ions are guided into a mass analyzer (e.g., a time-of-flight or quadrupole analyzer) which separates them based on their mass-to-charge ratio.

-

Detection and Speciation: A detector measures the abundance of each ion, allowing for the identification and quantification of specific sulfur-containing molecules in real-time. High-resolution mass spectrometry can distinguish between isobaric species (molecules with the same nominal mass but different elemental compositions).

Computational Studies: Quantum Chemical Calculations

Objective: To investigate the reaction mechanisms, transition states, and energy barriers of elementary reactions involving this compound at a molecular level.

Methodology: Density Functional Theory (DFT) and Ab Initio Methods [25][26][27][28][29]

-

Model System: The reacting molecules (e.g., H₂SO₃ and O₃) and any catalytic species (e.g., water molecules) are represented as a quantum mechanical system.

-

Electronic Structure Calculation: The Schrödinger equation is solved for the system to determine its electronic structure and energy. Different levels of theory (e.g., DFT with various functionals like B3LYP, or higher-level ab initio methods like CCSD(T)) are used depending on the desired accuracy and computational cost.

-

Potential Energy Surface (PES) Mapping: The energy of the system is calculated for various geometric arrangements of the atoms to map out the potential energy surface of the reaction.

-

Transition State Search: Algorithms are used to locate the transition state, which is the saddle point on the PES that connects reactants and products.

-

Reaction Barrier and Rate Constant Calculation: The energy difference between the reactants and the transition state gives the reaction barrier. Transition state theory can then be used to calculate the theoretical rate constant for the reaction.

Visualizing Atmospheric Sulfur Chemistry

The following diagrams, generated using the DOT language for Graphviz, illustrate key processes in the atmospheric chemistry of this compound.

Caption: Formation pathways of aqueous and gaseous this compound.

Caption: Major aqueous-phase oxidation pathways of S(IV) to sulfuric acid.

Caption: Simplified workflow for a flow tube experiment.

Conclusion

This compound, though often short-lived in the atmosphere, is a critical nexus in the atmospheric sulfur cycle. Its formation through the hydration of SO₂ and the oxidation of DMS, followed by its rapid oxidation to sulfuric acid, has profound implications for air quality, climate, and ecosystem health. Continued research, combining advanced experimental techniques with sophisticated computational models, is essential for a comprehensive understanding of the multifaceted role of this compound in atmospheric chemistry. This knowledge is fundamental for developing effective strategies to mitigate the adverse effects of sulfur pollution.

References

- 1. echemi.com [echemi.com]

- 2. epa.gov [epa.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. 5 [personal.ems.psu.edu]

- 5. Thermodynamics of Solution of SO2(g) in Water and of Aqueous Sulfur Dioxide Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. ntrs.nasa.gov [ntrs.nasa.gov]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. AMT - Modelling ultrafine particle growth in a flow tube reactor [amt.copernicus.org]

- 13. researchgate.net [researchgate.net]

- 14. intra.engr.ucr.edu [intra.engr.ucr.edu]

- 15. nsuworks.nova.edu [nsuworks.nova.edu]

- 16. researchgate.net [researchgate.net]

- 17. atsdr.cdc.gov [atsdr.cdc.gov]

- 18. amt.copernicus.org [amt.copernicus.org]

- 19. atsdr.cdc.gov [atsdr.cdc.gov]

- 20. researchgate.net [researchgate.net]

- 21. azocleantech.com [azocleantech.com]

- 22. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS) - Ambient Air Quality Testing and Stack Emissions Testing Services [aaclab.com]

- 23. researchgate.net [researchgate.net]

- 24. research.aalto.fi [research.aalto.fi]

- 25. fiveable.me [fiveable.me]

- 26. Quantification of Reaction Barriers Under Diffusion Controlled Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Quantum Chemical Calculations to Trace Back Reaction Paths for the Prediction of Reactants - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. chemrxiv.org [chemrxiv.org]

Theoretical Insights into the Isomers of Sulfurous Acid: A Comprehensive Guide

For Researchers, Scientists, and Drug Development Professionals

Published: December 12, 2025

Abstract

Sulfurous acid (H₂SO₃) is a deceptively simple molecule of significant interest in atmospheric chemistry and various industrial processes. Despite its elusiveness and thermodynamic instability with respect to dissociation into sulfur dioxide and water, theoretical studies have provided profound insights into its structure, stability, and the landscape of its isomeric forms. This technical guide synthesizes the findings from high-level computational studies, presenting a detailed overview of the key isomers of H₂SO₃, their energetic relationships, and predicted spectroscopic properties to aid in their potential experimental characterization.

Introduction: The Elusive Nature of this compound

This compound has long been a subject of fascination and challenge for the scientific community. While readily formed in aqueous solutions of sulfur dioxide, it has proven incredibly difficult to isolate in its pure form.[1][2] This inherent instability has made theoretical and computational chemistry indispensable tools for understanding its fundamental properties.[1][3] Computational studies have not only elucidated the structure of the most stable this compound molecule but have also characterized its higher-energy isomers and the potential energy surfaces connecting them.

Key Isomers on the H₂SO₃ Potential Energy Surface

Theoretical investigations have primarily focused on three key stationary points on the H₂SO₃ potential energy surface: the cis and trans rotamers of this compound and the higher-energy tautomer, sulfonic acid.

-

This compound ((HO)₂SO): This is the most commonly depicted form, featuring a central sulfur atom bonded to two hydroxyl groups and one oxygen atom.[4] It exists as two rotamers, cis and trans, arising from the relative orientation of the hydroxyl groups.

-

Sulfonic Acid (HSO₂OH): This isomer, also known as hydrogen peroxide-sulfoxylic acid, is characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a hydroxyl group and a hydrogen atom. It is found to be significantly less stable than the this compound isomers.[3]

Energetics and Relative Stabilities

High-level quantum chemical calculations have established a clear energetic hierarchy among the H₂SO₃ isomers. The cis-rotamer of this compound is consistently identified as the global minimum on the potential energy surface.

| Isomer | Relative Energy (kcal/mol) | Computational Method/Reference |

| cis-Sulfurous Acid | 0.0 | Reference State |

| trans-Sulfurous Acid | 1.1 | CCSD(T)-F12b/cc-pVTZ-F12b[3] |

| Sulfonic Acid | 6.9 - 7.1 | CCSD(T)-F12b/cc-pVTZ-F12b[3][5] |

| Dissociation to SO₂+H₂O | ~14.6 (ΔG⁰ at 298.15 K) | G2 level of theory[6] |

Table 1: Relative Energies of this compound Isomers.

The small energy difference between the cis and trans rotamers suggests that both could be populated at equilibrium, with the cis form being slightly favored.[5] The torsional barrier separating them is also relatively small, calculated to be 1.6 kcal/mol.[3][5] In contrast, the barrier to tautomerization from cis-sulfurous acid to sulfonic acid is substantial, at 57.2 kcal/mol, indicating that this process is kinetically hindered under normal conditions.[3]

Molecular Geometries

The equilibrium geometries of the this compound isomers have been optimized using various computational methods. The key structural parameters are summarized below.

| Parameter | cis-Sulfurous Acid | trans-Sulfurous Acid | Sulfonic Acid |

| Bond Lengths (Å) | |||

| S=O | 1.43 - 1.46 | ~1.44 | ~1.43 |

| S-OH | 1.63 - 1.65 | ~1.62 | ~1.60 (S-OH) |

| S-H | - | - | ~1.35 |

| O-H | ~0.96 | ~0.96 | ~0.97 |

| Bond Angles (°) | |||

| O=S-OH | ~109 | ~109 | ~115 (O=S=O) |

| HO-S-OH | ~96 | ~92 | ~106 (O=S-OH) |

Table 2: Calculated Geometric Parameters of H₂SO₃ Isomers. (Data compiled from multiple theoretical studies).[7]

Spectroscopic Signatures for Experimental Detection

To facilitate the unambiguous identification of these elusive species in the gas phase or in matrix isolation experiments, theoretical studies have predicted their vibrational frequencies and rotational constants.

Vibrational Frequencies

The most intense vibrational modes are typically the S=O stretches, which are predicted to be well-separated from other strong absorptions, making them excellent targets for infrared spectroscopy.[3]

| Isomer | Mode Description | Predicted Frequency (cm⁻¹) |

| cis-Sulfurous Acid | S=O stretch | ~1150 |

| S-OH stretch | ~905 | |

| trans-Sulfurous Acid | S=O stretch | Not explicitly detailed |

| Sulfonic Acid | Asym. SO₂ stretch | Not explicitly detailed |

| Sym. SO₂ stretch | Not explicitly detailed |

Table 3: Key Predicted Vibrational Frequencies for H₂SO₃ Isomers. [3][7]

Rotational Constants

Precise rotational constants have been calculated to aid in microwave spectroscopy searches.

| Isomer | A (MHz) | B (MHz) | C (MHz) |

| cis-Sulfurous Acid | 8763.07 | 3819.66 | 2900.90 |

| trans-Sulfurous Acid | 8734.27 | 3821.28 | 2900.84 |

Table 4: Calculated Rotational Constants for the H₂O-SO₂ Complex (putative H₂SO₃). [1]

Kinetic Stability and Decomposition Pathways

While thermodynamically unstable, the this compound monomer is kinetically persistent. At 77 K, its half-life is predicted to be an astonishing 15 x 10⁹ years.[1][2] However, at room temperature, the half-life shortens to about 24 hours.[1][2] This decomposition is significantly catalyzed by water molecules, which lower the dissociation barrier.[1][2] Isotopic substitution with deuterium (B1214612) dramatically increases the kinetic stability, with the half-life of D₂SO₃ at room temperature predicted to be around 90 years.[1][2]

The decomposition mechanism in the presence of water is temperature-dependent. Below 170 K, a pathway involving an eight-membered transition state ring is favored, while above this temperature, a six-membered ring becomes the predominant route.[1][2]

Experimental and Computational Methodologies

Computational Protocols

The theoretical data presented in this guide are derived from high-level ab initio and density functional theory (DFT) calculations. A representative and robust level of theory employed in recent studies is the CCSD(T)-F12b/cc-pVTZ-F12b method for geometry optimizations and the CCSDT(Q)/CBS level for final energy calculations.[3]